molecular formula C18H21ClN2O4S B2892313 N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE CAS No. 328015-49-2

N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE

Cat. No.: B2892313
CAS No.: 328015-49-2
M. Wt: 396.89
InChI Key: VZRIRHYDJNUCOZ-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with N-methylamine under basic conditions.

    Coupling with 4-methoxyphenylbutanoic acid: The resulting sulfonamide is then coupled with 4-methoxyphenylbutanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE likely involves:

    Molecular Targets: Binding to specific enzymes or receptors in microbial cells.

    Pathways Involved: Inhibition of enzyme activity, leading to disruption of essential biological processes in target organisms.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE: Unique due to its specific structural features, which may confer distinct biological activities.

Uniqueness

This compound is unique due to the presence of both methoxy and sulfonamide groups, which may enhance its biological activity and specificity compared to simpler sulfonamides.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-21(26(23,24)17-11-5-14(19)6-12-17)13-3-4-18(22)20-15-7-9-16(25-2)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRIRHYDJNUCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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